N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(28-17-4-5-18-19(11-17)27-13-26-18)21(25)24-12-16-3-2-8-23-20(16)15-6-9-22-10-7-15/h2-11,14H,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJYTUSAYSIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=NC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine and benzo[d][1,3]dioxole intermediates, followed by their coupling through a propanamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Activity
Research indicates that compounds containing bipyridine moieties can exhibit significant anticancer properties. The bipyridine structure is known for its ability to interact with biological targets, including DNA and various proteins involved in cancer progression. Studies have shown that derivatives of bipyridine can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
1.2. G Protein-Coupled Receptor Modulation
N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide may also function as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes and are common targets for drug discovery. The compound's ability to bind to specific GPCRs can lead to therapeutic effects in conditions such as hypertension and metabolic disorders .
Materials Science Applications
2.1. Organic Electronics
The compound's structural characteristics make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The presence of the benzo[d][1,3]dioxole unit enhances the photophysical properties of the compound, contributing to its potential use as an electron transport material .
2.2. Photovoltaic Devices
In photovoltaic applications, compounds with similar structures have been investigated for their ability to improve charge transport and enhance the efficiency of solar cells. The bipyridine moiety can facilitate electron transfer processes essential for effective energy conversion .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The benzo[d][1,3]dioxole group may interact with biological membranes or proteins, modulating their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Core Scaffold Diversity
- Target Compound : Features a propanamide core with a 2,4'-bipyridine and dioxolane substituent.
- Piperazine/Piperidine Derivatives (–4, 8): Contain a piperazine or piperidine ring linked to a dioxolane group. For example, compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () exhibit rigid aromatic substituents, enhancing receptor affinity but differing in flexibility compared to the target’s bipyridine-propanamide system .
- Benzimidazole Derivatives (): Include a benzimidazole core with halogen or nitro groups. These lack the amide linkage but share the dioxolane motif, which may influence solubility .
- Thiadiazole Derivatives (): Such as 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide , feature a thiadiazole ring, offering distinct electronic properties compared to the bipyridine unit .
Substituent Effects on Physicochemical Properties
Key Observations :
- Piperazine derivatives exhibit higher yields (up to 82%) and consistent melting points (~160–180°C), suggesting robust synthetic protocols .
- Piperidine-benzamides () show variable yields (24–90%) but high purity (>95%), indicating optimized purification methods .
Analytical Characterization
- NMR and MS : All compounds in the evidence were validated via $^1$H-NMR, $^{13}$C-NMR, and mass spectrometry. For example, CCG258206 () displayed distinct aromatic proton shifts (δ 6.40–6.82 ppm) and ESI+ mass fragments consistent with its structure .
- Elemental Analysis : Piperazine derivatives showed <1% deviation between theoretical and experimental C/H/N values, confirming purity .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide, identified by its CAS number 2034432-82-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The structure features a bipyridine moiety and a benzo[d][1,3]dioxole group, which are known for their biological activities.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with bipyridine structures have been noted for their ability to inhibit enzymes such as xanthine oxidase and various kinases.
- Antioxidant Properties : The presence of the dioxole ring suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
- Receptor Modulation : Some studies suggest that similar compounds may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Antimicrobial Activity
In vitro studies have shown that related compounds possess significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[2,4'-bipyridin]-3-ylmethyl | S. aureus | 32 µg/mL |
| N-[2,4'-bipyridin]-3-ylmethyl | E. coli | 64 µg/mL |
Anticancer Activity
Studies have indicated that bipyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines:
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various bipyridine derivatives. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In a recent study published in Pharmacology & Toxicology, compounds structurally related to this compound were tested against multiple cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents due to their ability to inhibit tumor growth effectively.
Q & A
Q. Advanced
- In vitro assays : Screen against target receptors (e.g., dopamine D3 or kinase enzymes) using competitive binding assays with radiolabeled ligands .
- Docking studies : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with active sites, leveraging the bipyridine moiety’s π-π stacking potential .
- Structure-activity relationship (SAR) : Synthesize analogs with modified benzodioxole or bipyridine groups to isolate pharmacophoric contributions .
What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., binding affinities)?
Q. Advanced
- Crystallography : Obtain single-crystal X-ray data (e.g., R factor <0.05) to validate 3D conformation and hydrogen-bonding networks .
- MD simulations : Run molecular dynamics (e.g., GROMACS) to assess flexibility of the propanamide linker under physiological conditions .
- Dose-response curves : Replicate assays with varying concentrations to confirm discrepancies (e.g., IC50 shifts due to solubility issues) .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., dimethylformamide) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per institutional guidelines .
How can researchers address poor solubility in aqueous buffers during biological testing?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzodioxole moiety for improved hydrophilicity .
- Nanoformulations : Encapsulate in PEGylated liposomes to increase bioavailability .
What methodologies are recommended for assessing metabolic stability in preclinical studies?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS .
- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- Stable isotope labeling : Use ¹³C/¹⁵N-labeled analogs to track metabolic pathways in vivo .
How can structural modifications reduce off-target effects while retaining efficacy?
Q. Advanced
- Bioisosteric replacement : Substitute the benzodioxole group with a tetrahydrofuran ring to minimize CYP2D6 inhibition .
- Selective functionalization : Introduce methyl groups on the bipyridine core to sterically block non-target binding .
- Proteomics profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target protein interactions .
What computational tools are suitable for predicting degradation products under varying pH conditions?
Q. Advanced
- ACD/Percepta : Simulate hydrolytic degradation pathways (e.g., amide bond cleavage in acidic/basic media) .
- Density functional theory (DFT) : Calculate activation energies for potential degradation reactions (e.g., benzodioxole ring opening) .
- Forced degradation studies : Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
How can researchers validate the compound’s role in modulating epigenetic targets (e.g., HDACs or bromodomains)?
Q. Advanced
- Cellular assays : Measure histone acetylation levels via Western blot (e.g., anti-acetyl-H3K9) after treatment .
- SPR spectroscopy : Quantify binding kinetics to recombinant bromodomains (e.g., BRD4) using surface plasmon resonance .
- CRISPR screening : Knock out candidate epigenetic regulators to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
